molecular formula C9H12O3 B13323462 Exo-8-oxobicyclo[3.2.1]octane-3-carboxylic acid

Exo-8-oxobicyclo[3.2.1]octane-3-carboxylic acid

Cat. No.: B13323462
M. Wt: 168.19 g/mol
InChI Key: RSGYKULVFGGLSM-MEKDEQNOSA-N
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Description

Exo-8-oxobicyclo[3.2.1]octane-3-carboxylic acid (CAS: 340164-19-4, molecular formula: C₉H₁₂O₃, molecular weight: 168.19 g/mol) is a bicyclic carboxylic acid derivative characterized by an oxygen atom at the 8-position (oxo group) and a carboxylic acid moiety at the 3-position in an exo-configuration . This compound is of significant interest in medicinal chemistry due to its structural rigidity, which mimics bioactive natural products and enhances binding specificity to biological targets. It serves as a key intermediate in synthesizing inhibitors for enzymes like Autotaxin (ATX) and dopamine transporters (DAT) .

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

(1R,5S)-8-oxobicyclo[3.2.1]octane-3-carboxylic acid

InChI

InChI=1S/C9H12O3/c10-8-5-1-2-6(8)4-7(3-5)9(11)12/h5-7H,1-4H2,(H,11,12)/t5-,6+,7?

InChI Key

RSGYKULVFGGLSM-MEKDEQNOSA-N

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1C2=O)C(=O)O

Canonical SMILES

C1CC2CC(CC1C2=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of endo-8-oxobicyclo[3.2.1]octane-3-carboxylic acid can be achieved through several methods. One common approach involves the use of glycals as starting materials. The process typically includes a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the efficient preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes.

Industrial Production Methods

While specific industrial production methods for endo-8-oxobicyclo[3.2.1]octane-3-carboxylic acid are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

endo-8-oxobicyclo[3.2.1]octane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol or other derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a diketone, while reduction could produce an alcohol derivative.

Scientific Research Applications

The applications of exo-8-oxobicyclo[3.2.1]octane-3-carboxylic acid are primarily in chemical research as a building block for synthesizing more complex molecules .

General Information
this compound is an organic compound with the molecular formula C9H12O3C_9H_{12}O_3 and a molecular weight of 168.19 . It is available with a purity of approximately 97% . The compound is also referred to by its CAS number, 340164-19-4, and other synonyms such as 8-oxobicyclo[3.2.1]octane-3-carboxylic acid .

Applications in Chemical Synthesis
Oxabicyclo[3.2.1]octane derivatives, including this compound, are valuable in synthesizing natural products and functionalized cyclic compounds . The 8-oxabicyclo[3.2.1]octane scaffold is present in natural products like (−)-englerin A, platensimycin, hedyosumin C, and linearol .

A novel strategy for the diastereoselective synthesis of structurally diverse oxabicyclo[3.2.1]octane scaffolds has been achieved through a gold-catalyzed cascade reaction . This method involves:

  • Gold-catalyzed intramolecular nucleophilic addition of a hydroxyl group onto a carbon–carbon triple bond.
  • Gold-catalyzed isomerization of exo-cyclic enol ether to a highly strained oxonium ion.
  • Oxonium-induced semi-pinacol rearrangement .

This approach has been applied in the formal total synthesis of cortistatins .

Related Compounds
Another related compound is endo-8-oxabicyclo[3.2.1]octane-3-carboxylic acid, with the molecular formula C8H12O3C_8H_{12}O_3 and a molecular weight of 156.18 . It is also used as a building block in chemical synthesis .

The 8-azabicyclo[3.2.1]octane scaffold is a core structure in tropane alkaloids, which exhibit various biological activities .

Mechanism of Action

The mechanism by which endo-8-oxobicyclo[3.2.1]octane-3-carboxylic acid exerts its effects involves interactions with various molecular targets. The oxo and carboxylic acid groups play crucial roles in its reactivity and interactions with enzymes or receptors. The pathways involved depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogues of exo-8-oxobicyclo[3.2.1]octane-3-carboxylic acid, highlighting differences in substituents, stereochemistry, and biological activity:

Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) Key Applications/Activity References
This compound Exo-3-carboxylic acid, 8-oxo C₉H₁₂O₃ 168.19 ATX inhibition, DAT selectivity
8-Oxabicyclo[3.2.1]octane-3-carboxylic acid (AS97605) Likely oxabicyclo structure (oxygen bridge instead of oxo) Not specified Not specified Research reagent, listed at €444.00/g
(3-exo)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid Exo-3-carboxylic acid, 8-azabicyclo with tert-butoxycarbonyl (Boc) group C₁₃H₂₁NO₄ 279.31 Intermediate in peptide synthesis; Boc group enhances solubility
Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate 8-methyl, 3-phenyl, ester group at 2-position C₁₆H₂₁NO₂ 259.35 Potential CNS activity due to phenyl and ester groups
3-Biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters 2-carbomethoxy, 3-biaryl substituents C₁₈H₂₀O₄ 300.35 High DAT selectivity (e.g., benzothiophene derivatives: 177-fold DAT vs. SERT inhibition)
BIO-32546 Hybrid structure: 4-trifluoromethylcyclohexyloxy (pocket-binding) + 8-azabicyclo moiety Not specified Not specified ATX inhibition (low nanomolar range)

Physicochemical Properties

  • Solubility: The Boc-protected azabicyclo analog (C₁₃H₂₁NO₄) has enhanced solubility in organic solvents compared to the oxo derivative due to the hydrophobic tert-butyl group .
  • Stability : Exo-8-oxobicyclo derivatives are hygroscopic and require storage at –20°C to prevent decomposition .

Biological Activity

Exo-8-oxobicyclo[3.2.1]octane-3-carboxylic acid is a bicyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound features a unique bicyclic structure with an oxo group and a carboxylic acid functional group. Its molecular formula is C9H12O3C_9H_{12}O_3, with a molecular weight of approximately 168.19 g/mol. The compound's structural characteristics allow it to interact with various biological macromolecules, making it a candidate for biochemical studies and drug development.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques, which require precise control over reaction conditions to achieve the desired stereochemistry and yield. Common synthetic routes include:

  • Cyclization : Formation of the bicyclic framework from suitable precursors.
  • Functional Group Introduction : Incorporation of the carboxylic acid group through targeted reactions.

Interaction with Biological Targets

This compound exhibits significant interaction potential with various biological targets, particularly in the context of neurotransmitter transporters:

  • Dopamine Transporter (DAT) : The compound has been shown to inhibit DAT, which is crucial for regulating dopamine levels in the brain, thus indicating potential applications in treating disorders such as Parkinson's disease and addiction .
  • Serotonin Transporter (SERT) : While less potent than its effect on DAT, there is evidence of some selectivity towards SERT inhibition, which may also contribute to its therapeutic profile .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of exo-8-oxobicyclo[3.2.1]octane derivatives has revealed that modifications to the bicyclic structure can significantly affect biological activity:

CompoundIC50 (nM)Selectivity (DAT/SERT)
This compound5.7>800
3-(3,4-Dichlorophenyl)-2,3-unsaturated analogue4.5Selective

This table illustrates the potency and selectivity of different analogues, highlighting how structural variations can enhance or diminish biological activity .

Case Studies

Several studies have investigated the pharmacological effects of exo-8-oxobicyclo[3.2.1]octane derivatives:

  • Dopamine Transporter Inhibition : A study demonstrated that certain derivatives exhibited potent inhibition of DAT with selectivity over SERT, suggesting their potential as therapeutic agents for dopamine-related disorders .
  • Neuropharmacological Effects : Research involving animal models indicated that compounds based on this bicyclic structure could modulate dopaminergic activity, providing insights into their possible use in treating neuropsychiatric conditions .

Q & A

Q. Critical Factors :

  • Temperature : Lower temperatures (0–5°C) favor stereochemical retention during cyclization.
  • Catalysts : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts improve enantiomeric excess (>90% ee) .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity.

What analytical techniques are recommended for characterizing the bicyclic core and functional groups of this compound?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign bridgehead protons (δ 2.5–3.5 ppm) and carbonyl carbons (δ 170–175 ppm) .
    • NOESY : Resolves exo/endo stereochemistry by spatial proximity of bridgehead substituents.
  • X-ray Crystallography : Confirms absolute configuration and ring puckering .
  • Mass Spectrometry (HRMS) : Validates molecular formula (C₉H₁₂O₃; [M+H]⁺ = 169.0863) .

How can researchers resolve stereochemical challenges during the synthesis of this compound derivatives?

Advanced Research Question
Strategies :

  • Chiral Resolution : Use of chiral columns (e.g., Chiralpak IA) with hexane/ethanol mobile phases .
  • Dynamic Kinetic Resolution : Catalytic asymmetric hydrogenation of ketone intermediates .
  • Crystallization-Induced Diastereomer Transformation : Exploit differential solubility of diastereomeric salts (e.g., with L-tartaric acid) .

Case Study :
Desymmetrization of tropinone derivatives using Pseudomonas cepacia lipase achieved 85% ee for the exo-isomer .

What strategies are effective in improving the yield of this compound in multi-step syntheses?

Advanced Research Question
Optimization Approaches :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amine during oxidation steps (yield increase from 45% to 72%) .
  • Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps (30 minutes vs. 12 hours conventional) .
  • Flow Chemistry : Enhances reproducibility in oxidation steps (H₂O₂/Na₂WO₄ system) .

Q. Resolution Protocol :

Meta-Analysis : Normalize data using standardized assay protocols (e.g., CEREP panel).

Molecular Dynamics Simulations : Identify binding pocket interactions (e.g., hydrogen bonding with DAT Tyr-156) .

Comparison Table : Biological Activities of Analogues

CompoundDAT IC₅₀ (nM)SERT IC₅₀ (nM)Cholinesterase Inhibition
Exo-8-oxo derivative50 ± 51200 ± 150Weak (Ki = 10 µM)
Cocaine20 ± 3300 ± 50None
Allococaine200 ± 302500 ± 300Moderate (Ki = 5 µM)

What computational methods are used to predict the reactivity of this compound in nucleophilic reactions?

Basic Research Question

  • DFT Calculations : B3LYP/6-31G(d) level predicts electrophilicity at C-3 (Mulliken charge = +0.35) .
  • Molecular Docking : AutoDock Vina simulates binding to DAT (ΔG = -9.2 kcal/mol) .
  • QM/MM Hybrid Models : Assess transition states for acyl transfer reactions (activation energy = 18 kcal/mol) .

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